4'-Bromospiro[adamantane-2,9'-fluorene]
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Overview
Description
4’-Bromospiro[adamantane-2,9’-fluorene] is a chemical compound with the molecular formula C₂₂H₂₁Br and a molecular weight of 365.31 g/mol It is characterized by the presence of a bromine atom attached to a spiro[adamantane-2,9’-fluorene] structure
Preparation Methods
The synthesis of 4’-Bromospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane and fluorene derivatives with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4’-Bromospiro[adamantane-2,9’-fluorene] can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromospiro[adamantane-2,9’-fluorene] has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4’-Bromospiro[adamantane-2,9’-fluorene] involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the spiro structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
4’-Bromospiro[adamantane-2,9’-fluorene] can be compared with other similar compounds, such as:
4’-Chlorospiro[adamantane-2,9’-fluorene]: Similar structure but with a chlorine atom instead of bromine.
4’-Iodospiro[adamantane-2,9’-fluorene]: Similar structure but with an iodine atom instead of bromine.
Spiro[adamantane-2,9’-fluorene]: Lacks the halogen substituent, which affects its reactivity and applications.
The uniqueness of 4’-Bromospiro[adamantane-2,9’-fluorene] lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4'-bromospiro[adamantane-2,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br/c23-20-7-3-6-19-21(20)17-4-1-2-5-18(17)22(19)15-9-13-8-14(11-15)12-16(22)10-13/h1-7,13-16H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSZWNWWFSYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C6=CC=CC=C46)C(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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